FGI-106 free base

描述

FGI-106 free base is a broad-spectrum antiviral compound developed as a potential treatment for enveloped RNA viruses, particularly viral hemorrhagic fevers from the bunyavirus, flavivirus, and filovirus families . It acts as an inhibitor that blocks viral entry into host cells . This compound has shown both prophylactic and curative action against a range of deadly viruses, including hantavirus, Rift Valley fever virus, Crimean-Congo hemorrhagic fever virus, dengue virus, Ebola virus, and Marburg virus .

准备方法

The synthetic routes and reaction conditions for FGI-106 free base are not extensively detailed in publicly available sources. it is known that the compound is a small-molecule drug developed by Functional Genetics, Inc . The preparation of such compounds typically involves multiple steps of organic synthesis, including functional group interconversions, protection and deprotection of functional groups, and purification processes .

化学反应分析

FGI-106 free base undergoes various types of chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Conversion of functional groups to more reduced states.

Substitution: Replacement of one functional group with another.

Addition: Addition of atoms or groups to double or triple bonds.

Elimination: Removal of atoms or groups to form double or triple bonds

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

科学研究应用

FGI-106 free base has a wide range of scientific research applications, particularly in the fields of virology and infectious diseases. It has demonstrated substantial antiviral activity in cell-based assays against various bunyavirus family members, including hantaviruses, Crimean-Congo hemorrhagic fever virus, La Crosse virus, and Rift Valley fever virus . The compound has shown potential as a therapeutic agent for treating infections caused by these viruses, with sufficient exposure to critical target organs such as the lung, liver, kidney, and spleen .

In addition to its antiviral properties, this compound is being investigated for its potential use in treating other viral diseases, including those caused by flaviviruses and filoviruses . Its broad-spectrum activity makes it a valuable candidate for further research and development in the field of antiviral therapeutics.

作用机制

FGI-106 free base exerts its antiviral effects by inhibiting viral entry into host cells . This inhibition is achieved by blocking the interaction between viral surface proteins and host cell receptors, preventing the virus from attaching to and entering the host cell . The compound’s mechanism of action involves interference with a common pathway utilized by different viruses, making it effective against a wide range of viral infections .

相似化合物的比较

FGI-106 free base can be compared with other similar antiviral compounds, such as:

Brincidofovir: An antiviral drug used to treat cytomegalovirus and adenovirus infections.

BCX4430: A broad-spectrum antiviral drug with activity against filoviruses like Ebola.

Favipiravir: An antiviral drug used to treat influenza and other RNA virus infections.

FGI-103: Another compound developed by Functional Genetics, Inc., with similar antiviral properties

This compound is unique in its broad-spectrum activity and its ability to inhibit viral entry into host cells, making it a promising candidate for the treatment of various viral infections .

生物活性

FGI-106 free base is a promising broad-spectrum antiviral agent primarily developed to combat enveloped RNA viruses, particularly those associated with viral hemorrhagic fevers. This compound has shown significant potential against several high-risk pathogens, including the Ebola virus, Rift Valley fever virus, and dengue virus. Its mechanism of action involves inhibiting viral entry into host cells, making it a critical candidate for therapeutic intervention in severe viral infections.

FGI-106 operates by blocking the fusion process of viral envelopes with host cell membranes, thus preventing viral entry and subsequent replication. This mechanism has been demonstrated in various studies, highlighting its effectiveness against multiple viral families.

Efficacy Against Specific Viruses

The antiviral efficacy of FGI-106 has been quantified through various assays, yielding notable results:

| Virus Type | EC50 (nM) | Reference |

|---|---|---|

| Ebola Virus | 100 | |

| Rift Valley Fever Virus | 800 | |

| Dengue Virus | 400-900 | |

| Crimean-Congo Hemorrhagic Fever | Not specified |

These values indicate the concentration required to inhibit 50% of viral replication, showcasing FGI-106's potency against these dangerous pathogens.

In Vitro Studies

In vitro studies have confirmed the effectiveness of FGI-106 across various cell lines. For instance, it exhibited over 90% inhibition of viral replication in Vero E6 cells infected with Ebola virus at concentrations above 0.8 μM, with a calculated EC50 of 100 nM for this virus .

In Vivo Studies

Animal models have further validated the therapeutic potential of FGI-106. In studies involving mice, a single dose was shown to provide protection against lethal doses of both Ebola and Marburg viruses when administered prophylactically or therapeutically . These findings are crucial as they suggest a viable pathway for clinical application in treating severe viral infections.

Case Study: Efficacy Against Ebola Virus

A significant study demonstrated that FGI-106 not only inhibited the replication of the Zaire strain of Ebola virus but also provided substantial protection in mouse models. The study utilized a high-throughput screening method to identify effective compounds and confirmed the antiviral activity through plaque assays and cytotoxicity evaluations .

Case Study: Broader Antiviral Activity

Another investigation assessed FGI-106's activity against various RNA viruses. The compound showed broad-spectrum efficacy, making it a candidate for treating multiple viral infections beyond just hemorrhagic fevers. The results indicated that FGI-106 could serve as a versatile tool in antiviral therapy .

常见问题

Basic Research Questions

Q. What experimental assays are used to evaluate FGI-106’s antiviral activity in vitro?

FGI-106’s efficacy is assessed via cell-based inhibition assays using Vero E6 cells infected with bunyaviruses (e.g., Hantaan virus [HTNV], Andes virus [ANDV], Rift Valley fever virus [RVFV]). Viral titers are quantified using plaque assays, with reductions in plaque-forming units (PFU/mL) measured at varying compound concentrations (e.g., 0.1–1 µM). Dose-dependent antiviral effects are analyzed using statistical tools like t-tests with Bonferroni correction .

Q. How is FGI-106’s toxicity assessed in preclinical studies?

Toxicity is evaluated using luminescent cell viability assays (e.g., Promega’s CellTiter-Glo) to measure ATP levels in metabolically active cells. In vivo toxicity is monitored via survival rates, weight changes, and organ-specific histopathology in mouse models. For example, FGI-106’s toxicity in BALB/c mice is analyzed alongside pharmacokinetic data to determine safe dosing ranges (3–5 mg/kg) .

Q. What statistical methods validate FGI-106’s efficacy in animal models?

Survival data are analyzed using Kaplan-Meier survival curves with log-rank comparisons. Viral titer reductions and clinical parameters (e.g., liver enzymes, hematological changes) are assessed via Fisher’s exact tests or t-tests with Bonferroni correction. SAS software is commonly employed for data processing .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting data on FGI-106’s efficacy across bunyavirus strains?

Conflicting results (e.g., higher efficacy against RVFV vs. attenuated strains like MP-12) require comparative strain studies controlling for pathogenicity, host organ tropism, and dosing regimens. For example, parallel in vivo experiments using pathogenic RVFV and MP-12 strains, combined with histology and viral antigen detection in target organs (liver, lung), can isolate strain-specific effects .

Q. What methodologies can clarify FGI-106’s mechanism of action given its broad-spectrum activity?

Hypothesized host-targeted mechanisms are investigated via gene expression profiling (e.g., RNA-seq) of treated vs. untreated infected cells. Pharmacokinetic studies measuring FGI-106 accumulation in organs (lungs, liver) and siRNA screens targeting host pathways (e.g., immune signaling) can identify critical interaction nodes .

Q. How can researchers optimize FGI-106 analogues to mitigate toxicity while retaining antiviral efficacy?

Structure-activity relationship (SAR) studies are conducted by modifying FGI-106’s core structure and testing derivatives in vitro for EC90 values and in vivo for toxicity (e.g., hemolytic anemia risk). Analogues with improved therapeutic indices are prioritized based on organ-specific pharmacokinetics (e.g., lung accumulation for hantavirus studies) .

Q. What experimental controls are critical when analyzing FGI-106’s efficacy against ribavirin-sensitive viruses?

Q. How do pharmacokinetic parameters influence FGI-106 dosing strategies in murine models?

Intraperitoneal (IP) dosing at 3 mg/kg achieves peak plasma concentrations (286 ng/mL) and organ accumulation (10–40 µg/g in lungs/liver). However, its short half-life (~15 minutes) necessitates twice-daily administration for sustained efficacy, validated via viral load monitoring in target tissues .

Q. What factors explain FGI-106’s reduced efficacy in highly pathogenic RVFV strains?

Pathogenic RVFV strains may evade FGI-106 via host immune modulation (e.g., basophil elevation) or enhanced replication kinetics. Comparative transcriptomics of infected mice treated with FGI-106 vs. controls can identify immune or metabolic pathways that counteract antiviral effects .

Q. How can researchers reconcile in vitro potency (EC90 = 7.4 nM) with in vivo survival outcomes in FGI-106 studies?

Discrepancies arise from compound bioavailability and host-pathogen interactions. Bridging studies measuring FGI-106’s active concentrations in target organs (via LC-MS) and correlating them with survival rates can refine dosing protocols. For example, lung-specific EC90 thresholds may differ from plasma levels .

属性

IUPAC Name |

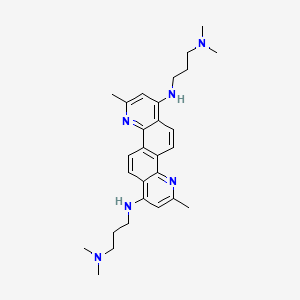

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPENLNVUCETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028028 | |

| Record name | FGI-106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501081-38-5 | |

| Record name | N1,N7-Bis[3-(dimethylamino)propyl]-3,9-dimethylquino[8,7-h]quinoline-1,7-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501081-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FGI-106 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501081385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FGI-106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FGI-106 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRT994456W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。